Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pyridine ring through an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid esters, including phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester, are typically synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [2-oxo-2-(1-pyrrolidinyl)ethyl]-, diethyl ester
- Diethyl phosphite
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is unique due to its pyridine ring, which imparts distinct chemical properties and potential biological activities. Compared to other phosphonic acid esters, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103687-20-3 |
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Molecular Formula |
C11H16NO4P |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)9-11(13)10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KTOKAXBSNRGBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC=CC=N1)OCC |
Origin of Product |
United States |
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